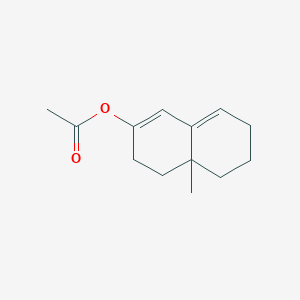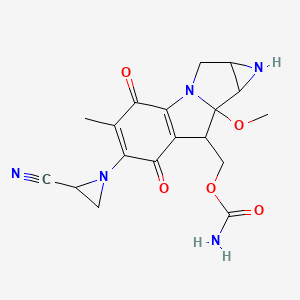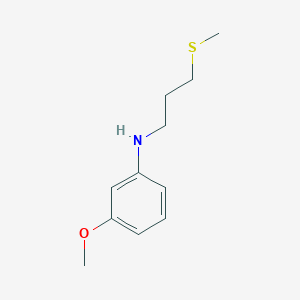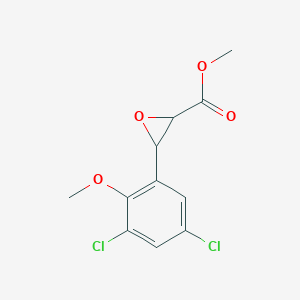
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a methyl group and an acetate group
Méthodes De Préparation
The synthesis of 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate involves several steps. One common method is the hydrogenation of 4a-Methyl-2-naphthol, followed by acetylation. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an acetylating agent like acetic anhydride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
Mécanisme D'action
The mechanism by which 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate can be compared with similar compounds such as:
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl methanol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl ketone: The presence of a ketone group instead of an acetate group results in different applications and chemical behavior
Propriétés
Numéro CAS |
72938-40-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(4a-methyl-4,5,6,7-tetrahydro-3H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(14)15-12-6-8-13(2)7-4-3-5-11(13)9-12/h5,9H,3-4,6-8H2,1-2H3 |
Clé InChI |
VRBRJOPIKKAIMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=CCCCC2(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)

![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)

